

A Comparative Guide to the ^1H and ^{13}C NMR Characterization of Methyl Benzenesulfinate

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Compound of Interest

Compound Name: Methyl benzenesulfinate

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For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparison of the ^1H and ^{13}C NMR spectral data of **methyl benzenesulfinate** against two structurally related alternatives: methyl benzenesulfonate and methyl phenyl sulfoxide.

The comparison highlights how the oxidation state of the sulfur atom and the arrangement of substituents influence the chemical shifts of the protons and carbons in these molecules, providing a clear basis for their differentiation and identification.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **methyl benzenesulfinate** and its alternatives, recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Data Comparison

Compound	Structure	Aromatic Protons (δ , ppm)	Multiplicity	Integration	Methyl Protons (δ , ppm)	Multiplicity	Integration
Methyl Benzene sulfinate	7.58 - 7.81	Multiplet	2H	3.42	Singlet	3H	
	7.35 - 7.58	Multiplet	3H				
Methyl Benzene sulfonate	7.85 - 8.00	Multiplet	2H	~3.90	Singlet	3H	
	7.50 - 7.70	Multiplet	3H				
Methyl Phenyl Sulfoxide	7.60 - 7.62	Multiplet	2H	2.68	Singlet	3H	
	7.44 - 7.51	Multiplet	3H				

Table 2: ^{13}C NMR Data Comparison

Compound	Structure	Aromatic C1 (ipso) (δ , ppm)	Aromatic C2, C6 (ortho) (δ , ppm)	Aromatic C3, C5 (meta) (δ , ppm)	Aromatic C4 (para) (δ , ppm)	Methyl Carbon (δ , ppm)
Methyl Benzenesulfinate		143.88	125.36	129.06	132.21	49.56
Methyl Benzenesulfonate		~138.0	~127.5	~129.5	~133.8	~58.0
Methyl Phenyl Sulfoxide		145.55	123.35	129.22	130.90	43.80

Note: The chemical shifts for methyl benzenesulfonate are estimated from spectral data.

Experimental Protocol

The following is a general protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like **methyl benzenesulfinate** and its analogues.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data presented were acquired on a 400 MHz NMR spectrometer for ^1H NMR and a 101 MHz spectrometer for ^{13}C NMR.

- Ensure the spectrometer is properly tuned and shimmed for the sample to achieve optimal resolution and line shape.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range of -2 to 12 ppm is typically sufficient.

4. ^{13}C NMR Acquisition Parameters:

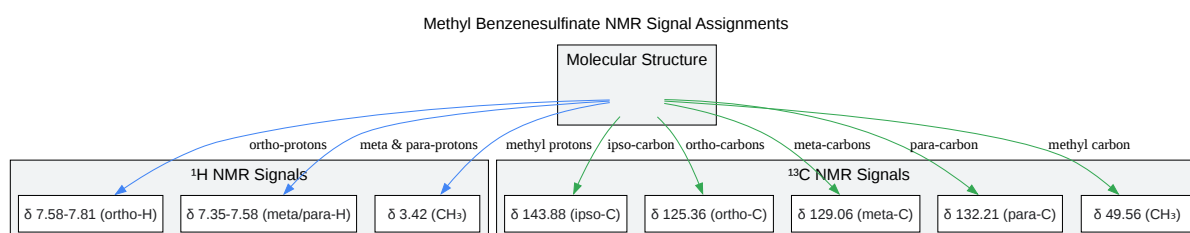
- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of ^{13}C .
- Relaxation Delay: 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Visualization of Structural Assignments

The following diagram illustrates the logical relationship between the structure of **methyl benzenesulfinate** and its corresponding ^1H and ^{13}C NMR chemical shifts.



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